Cas no 765211-01-6 (2-2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-ylacetic acid)
2-2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-ylacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(2-amino-4-(4-methoxyphenyl)thiazol-5-yl)acetic acid
- 2-2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-ylacetic acid
- 2-Amino-4-(4-methoxyphenyl)-5-thiazoleacetic acid
- [2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid
- VU0610884-1
- [2-Amino-4-(4-methoxy-phenyl)-thiazol-5-yl]-acetic acid
- AKOS000302439
- CS-0313887
- VS-03280
- BBL012315
- 765211-01-6
- STK739588
- 2-(2-amino-4-(4-methoxyphenyl)thiazol-5-yl)aceticacid
- F3325-0073
- SCHEMBL11857630
- 2-[2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid
-
- MDL: MFCD07397462
- Inchi: 1S/C12H12N2O3S/c1-17-8-4-2-7(3-5-8)11-9(6-10(15)16)18-12(13)14-11/h2-5H,6H2,1H3,(H2,13,14)(H,15,16)
- InChI Key: PJZDNACVVHYXQZ-UHFFFAOYSA-N
- SMILES: S1C(N)=NC(=C1CC(=O)O)C1C=CC(=CC=1)OC
Computed Properties
- Exact Mass: 264.05686342Da
- Monoisotopic Mass: 264.05686342Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 114Ų
2-2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-ylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A191901-100mg |
[2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid |
765211-01-6 | 100mg |
$ 95.00 | 2022-06-08 | ||
| TRC | A191901-500mg |
[2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid |
765211-01-6 | 500mg |
$ 340.00 | 2022-06-08 | ||
| TRC | A191901-1g |
[2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid |
765211-01-6 | 1g |
$ 550.00 | 2022-06-08 | ||
| Chemenu | CM525118-1g |
2-(2-Amino-4-(4-methoxyphenyl)thiazol-5-yl)acetic acid |
765211-01-6 | 97% | 1g |
$291 | 2023-01-04 | |
| Life Chemicals | F3325-0073-0.25g |
2-[2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid |
765211-01-6 | 95%+ | 0.25g |
$340.0 | 2023-09-06 | |
| Life Chemicals | F3325-0073-0.5g |
2-[2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid |
765211-01-6 | 95%+ | 0.5g |
$358.0 | 2023-09-06 | |
| Life Chemicals | F3325-0073-1g |
2-[2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid |
765211-01-6 | 95%+ | 1g |
$377.0 | 2023-09-06 | |
| Life Chemicals | F3325-0073-2.5g |
2-[2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid |
765211-01-6 | 95%+ | 2.5g |
$754.0 | 2023-09-06 | |
| Life Chemicals | F3325-0073-5g |
2-[2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid |
765211-01-6 | 95%+ | 5g |
$1131.0 | 2023-09-06 | |
| Life Chemicals | F3325-0073-10g |
2-[2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid |
765211-01-6 | 95%+ | 10g |
$1583.0 | 2023-09-06 |
2-2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-ylacetic acid Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on 2-2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-ylacetic acid
Introduction to 2-2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-ylacetic acid (CAS No. 765211-01-6)
2-2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-ylacetic acid, identified by its CAS number 765211-01-6, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This heterocyclic molecule features a thiazole core, which is a privileged scaffold widely recognized for its biological activity and structural versatility. The presence of an amino group at the 2-position and a methoxy-substituted phenyl ring at the 4-position of the thiazole ring introduces unique electronic and steric properties, making this compound a promising candidate for further investigation in drug discovery and therapeutic applications.
The thiazole ring itself is a crucial pharmacophore in medicinal chemistry, contributing to the biological activity of numerous approved drugs. Its structure combines sulfur and nitrogen atoms in a five-membered aromatic ring, which can interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The amino group at the 2-position of the thiazole moiety further enhances the compound's potential for biological activity by serving as a hydrogen bond acceptor or donor, depending on the environment. Additionally, the 4-methoxyphenyl substituent introduces a hydrophobic aromatic ring that can modulate the compound's solubility and binding affinity to biological targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high accuracy. Studies suggest that 2-2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-ylacetic acid may interact with enzymes and receptors involved in inflammatory pathways, making it a potential lead compound for developing novel therapeutics against chronic inflammatory diseases. The methoxy group on the phenyl ring has been shown to enhance binding affinity by stabilizing the transition state of enzymatic reactions, a key factor in drug design.
In vitro studies have demonstrated that derivatives of this class of compounds exhibit inhibitory activity against various enzymes implicated in disease pathogenesis. For instance, modifications to the thiazole core have been explored to improve selectivity and reduce off-target effects. The acetic acid moiety at the 5-position of the thiazole ring provides a carboxylic acid functionality that can participate in salt formation or act as an anchor point for further chemical modifications, expanding its utility in drug development.
The synthesis of 2-2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-ylacetic acid involves multi-step organic reactions, including cyclization, functional group transformations, and purification techniques. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in preclinical studies. Researchers have leveraged modern techniques such as flow chemistry and microwave-assisted synthesis to optimize reaction conditions and improve yields.
The pharmacological profile of this compound has been investigated in several preclinical models. Initial studies indicate that it may possess anti-inflammatory properties by modulating cytokine production and inhibiting key signaling pathways involved in inflammation. Additionally, its structural features suggest potential activity against other therapeutic targets, such as proteases and kinases associated with cancer progression. The combination of an amino group and a methoxy-substituted phenyl ring makes this molecule amenable to further derivatization to enhance its pharmacological properties.
Future research directions include exploring the potential of 2-2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-ylacetic acid as a scaffold for developing novel therapeutic agents. By incorporating structural analogs or appending additional functional groups, researchers aim to improve its potency, selectivity, and pharmacokinetic properties. The integration of high-throughput screening (HTS) technologies will facilitate rapid identification of bioactive derivatives from this class.
The growing interest in heterocyclic compounds like thiazole derivatives underscores their importance in medicinal chemistry. These molecules offer a rich structural diversity that can be exploited to develop drugs with unique mechanisms of action. The case of 2-2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-ylacetic acid highlights the potential of such compounds as building blocks for innovative therapies targeting various diseases.
In conclusion,2-2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-ylacetic acid (CAS No. 765211-01-6) is a promising compound with significant therapeutic potential. Its unique structural features and reported biological activities make it an attractive candidate for further research and development in pharmaceutical sciences. As our understanding of disease mechanisms continues to evolve,thiazole-based compounds like this one will play an increasingly important role in addressing unmet medical needs.
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